SU11652

Description

SU-11652 is a tyrosine kinase inhibitor.

a tyrosine kinase inhibitor; amino acid sequence in first source

Structure

3D Structure

Properties

IUPAC Name |

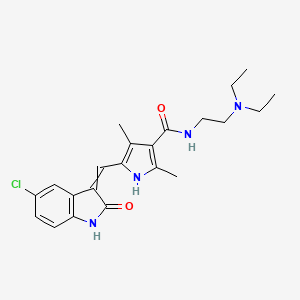

5-[(Z)-(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27ClN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPLJEFSRINKZLC-ATVHPVEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)Cl)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)Cl)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648016 | |

| Record name | 5-((Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

326914-10-7 | |

| Record name | SU-11652 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0326914107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SU-11652 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08009 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-((Z)-(5-Chloro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl)-N-(2-(diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SU-11652 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C7AZL970U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SU11652: A Dual-Mechanism Kinase Inhibitor Targeting Angiogenesis and Lysosomal Stability

An In-depth Technical Guide on the Mechanism of Action of SU11652 for Researchers, Scientists, and Drug Development Professionals.

This compound is a potent, cell-permeable, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), primarily targeting members of the split kinase family. Its mechanism of action extends beyond kinase inhibition, encompassing the induction of lysosomal membrane permeabilization through the inhibition of acid sphingomyelinase. This dual activity makes this compound a subject of significant interest in cancer research, particularly for its potential to overcome drug resistance.

Core Mechanism 1: Receptor Tyrosine Kinase Inhibition

This compound exhibits potent inhibitory activity against a range of RTKs crucial for tumor angiogenesis and cell proliferation. Its primary targets include Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and c-Kit.[1] More recent findings have also identified it as a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[1]

Quantitative Inhibition Profile

The inhibitory potency of this compound against various kinases has been quantified through in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Target Kinase | IC50 Value (nM) | Notes |

| FLT3 (wild type) | ~1.5 | Potent inhibition.[1] |

| FLT3 (D835Y mutant) | 16 | Reduced sensitivity compared to wild type.[1] |

| FLT3 (D835H mutant) | 32 | Reduced sensitivity compared to wild type.[1] |

| PDGFRβ | 3 - 500 | Broad range of reported inhibitory values.[1] |

| VEGFR2 | 3 - 500 | Broad range of reported inhibitory values.[1] |

| FGFR1 | 3 - 500 | Broad range of reported inhibitory values.[1] |

| c-Kit | 3 - 500 | Effective against mutant forms of Kit.[1][2] |

| Flk-1 | 3 - 500 | Another designation for VEGFR2.[1] |

Downstream Signaling Pathway Inhibition

By inhibiting these RTKs, this compound effectively blocks their downstream signaling cascades, which are critical for cell growth, proliferation, and survival. Key pathways affected include the Ras/MAPK, PI3K/Akt, and JAK/STAT pathways.[1] Inhibition of these pathways by this compound leads to cell cycle arrest and induction of apoptosis in cancer cells harboring activating mutations in these kinases.[1]

Core Mechanism 2: Lysosomal Destabilization

Beyond its role as a kinase inhibitor, this compound demonstrates a distinct mechanism of action by inducing lysosomal membrane permeabilization (LMP).[3][4] This effect is initiated by the drug's accumulation in lysosomes and subsequent inhibition of acid sphingomyelinase (ASM), a key enzyme for maintaining lysosomal membrane integrity.[3][4]

Inhibition of ASM leads to the destabilization of the lysosomal membrane, resulting in the leakage of lysosomal proteases, such as cathepsins, into the cytosol.[3] This release of hydrolytic enzymes triggers a cascade of events leading to cell death, which can occur independently of apoptosis, providing a potential avenue to overcome resistance to conventional apoptotic inducers.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the IC50 value of this compound against a specific kinase.

Methodology: A common method involves a radiometric filter-binding assay.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing the purified kinase, a specific substrate (e.g., a peptide or protein), ATP (including a radiolabeled ATP, such as [γ-³²P]ATP), and a buffer solution.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixtures. A control with no inhibitor (vehicle, typically DMSO) is also included.

-

Initiation and Incubation: Initiate the kinase reaction by adding the ATP mixture. Incubate the reactions at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Spot the reaction mixtures onto a filter membrane (e.g., phosphocellulose paper) that binds the phosphorylated substrate.

-

Washing: Wash the filters extensively to remove unincorporated radiolabeled ATP.

-

Quantification: Measure the radioactivity remaining on the filters using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the control. Plot the inhibition percentage against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Acid Sphingomyelinase (ASM) Activity Assay

Objective: To measure the inhibitory effect of this compound on ASM activity.

Methodology: A fluorometric assay using a specific ASM substrate is commonly employed.

-

Sample Preparation: Prepare cell or tissue lysates containing ASM.

-

Inhibitor Pre-incubation: Pre-incubate the lysates with various concentrations of this compound.

-

Substrate Addition: Add a fluorogenic ASM substrate (e.g., a sphingomyelin analog that releases a fluorescent product upon cleavage).

-

Incubation: Incubate the reaction mixture at 37°C in an acidic buffer (pH ~5.0) to ensure optimal ASM activity.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence plate reader.

-

Data Analysis: Determine the percentage of ASM activity inhibition for each this compound concentration compared to the control and calculate the IC50 value.

Lysosomal Membrane Permeabilization (LMP) Assay

Objective: To assess the ability of this compound to induce LMP.

Methodology: The acridine orange (AO) redistribution assay is a widely used method.

-

Cell Culture and Treatment: Culture cells to the desired confluency and treat them with different concentrations of this compound for various time points.

-

Acridine Orange Staining: Incubate the cells with a low concentration of acridine orange, a lysosomotropic dye that fluoresces red in the acidic environment of intact lysosomes and green in the cytoplasm and nucleus.

-

Microscopy: Visualize the cells using a fluorescence microscope.

-

Analysis: In healthy cells, AO accumulates in lysosomes, resulting in punctate red fluorescence. Upon LMP induced by this compound, AO leaks into the cytoplasm and nucleus, leading to a decrease in red fluorescence and an increase in diffuse green fluorescence. The change in the red/green fluorescence intensity ratio can be quantified to assess the degree of LMP.

Conclusion

This compound presents a multifaceted mechanism of action, combining the targeted inhibition of key oncogenic RTKs with a distinct ability to induce lysosomal cell death. This dual functionality underscores its potential as a valuable tool in cancer research and as a lead compound for the development of novel therapeutics, particularly for tumors that have developed resistance to conventional therapies. The detailed protocols provided herein offer a framework for the further investigation and characterization of this compound and similar multi-targeting agents.

References

- 1. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

SU11652: A Technical Guide to its Discovery and Preclinical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU11652 is a potent, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant preclinical activity in various cancer models. Structurally similar to sunitinib, this compound exhibits a distinct and compelling biological profile, notably its potent inhibition of FMS-like tyrosine kinase 3 (FLT3) and its unique mechanism of inducing lysosomal cell death. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.

Introduction

The development of targeted therapies has revolutionized oncology, and receptor tyrosine kinases (RTKs) have emerged as critical targets due to their central role in regulating cell proliferation, survival, and angiogenesis. This compound was identified as a promising anti-cancer agent through the screening of small-molecule kinase inhibitor libraries.[1] It is a cell-permeable, ATP-competitive inhibitor that targets several members of the split kinase family of RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), fibroblast growth factor receptors (FGFRs), and Kit.[2] Of particular significance is its high potency against both wild-type and mutant forms of FLT3, a key driver in acute myeloid leukemia (AML).[1][3]

Furthermore, this compound distinguishes itself from many other kinase inhibitors through a novel mechanism of action involving the induction of lysosomal membrane permeabilization.[2] This is achieved through the inhibition of acid sphingomyelinase, leading to lysosomal destabilization and the release of cathepsins into the cytosol, ultimately triggering a caspase-independent cell death pathway.[2] This unique property allows this compound to effectively kill cancer cells, including those that are multidrug-resistant.[2]

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism: inhibition of key receptor tyrosine kinases and induction of lysosomal-mediated cell death.

Receptor Tyrosine Kinase Inhibition

This compound competitively binds to the ATP-binding pocket of multiple RTKs, thereby blocking downstream signaling pathways crucial for tumor growth and angiogenesis.[4] Its most prominent target is FLT3, a receptor frequently mutated in AML.[1][3] By inhibiting FLT3, this compound effectively blocks the activation of downstream pro-survival pathways such as ERK, Akt, and STAT.[1]

Lysosomal Destabilization

A defining feature of this compound is its ability to induce lysosomal membrane permeabilization.[2] This process is initiated by the drug's accumulation in lysosomes and subsequent inhibition of acid sphingomyelinase, a key enzyme for maintaining lysosomal membrane integrity.[2] The resulting destabilization leads to the release of lysosomal proteases, such as cathepsins, into the cytoplasm, triggering a cascade of events that culminate in cell death, even in apoptosis-resistant cancer cells.[2]

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Type | Reference |

| FLT3 (wild-type) | ~1.5 | Biochemical | [1][3] |

| FLT3 (D835Y mutant) | 16 | Biochemical | [1][3] |

| FLT3 (D835H mutant) | 32 | Biochemical | [1][3] |

| PDGFRβ | 3 - 500 | Biochemical | [3] |

| VEGFR2 | 3 - 500 | Biochemical | [3] |

| FGFR1 | 3 - 500 | Biochemical | [3] |

| c-Kit | 3 - 500 | Biochemical | [3] |

Table 2: In Vitro Cellular Activity of this compound

| Cell Line | Cancer Type | Key Mutation(s) | IC50 (nM) | Assay Type | Reference |

| MV-4-11 | Acute Myeloid Leukemia | FLT3-ITD | ~5 | MTT Assay | [3][5] |

| HL-60 | Acute Promyelocytic Leukemia | - | >500 | MTT Assay | [3] |

| Jurkat | Acute T-cell Leukemia | - | >500 | MTT Assay | [3] |

| Karpas 299 | Anaplastic Large Cell Lymphoma | ALK fusion, p53 mutation | >500 | MTT Assay | [3] |

| MCF7-Bcl-2 | Breast Cancer | Apoptosis-resistant | Low micromolar | Cell Viability Assay | [2] |

| HeLa | Cervical Carcinoma | - | Low micromolar | Cell Viability Assay | [2] |

| U-2-OS | Osteosarcoma | - | Low micromolar | Cell Viability Assay | [2] |

| Du145 | Prostate Carcinoma | - | Low micromolar | Cell Viability Assay | [2] |

| WEHI-S | Fibrosarcoma | - | Low micromolar | Cell Viability Assay | [2] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

References

- 1. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to SU11652: A Multi-Targeted Tyrosine Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU11652 is a potent, ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs), playing a significant role in preclinical cancer research. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for its synthesis, in vitro kinase inhibition, and cell-based viability assays are presented, alongside guidance for in vivo studies. The information is intended to serve as a technical resource for researchers investigating the therapeutic potential of this and similar multi-targeted kinase inhibitors.

Chemical Structure and Identification

This compound is a synthetic organic compound belonging to the indolinone class of molecules. Its chemical structure is characterized by a pyrrole ring linked to an oxindole moiety.

Systematic IUPAC Name: 5-[(Z)-(5-chloro-2-oxo-1,2-dihydroindol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide[1]

Chemical Identifiers:

-

SMILES: CCN(CC)CCNC(=O)c1c(C)c(/C=C/2/c3cc(ccc3NC2=O)Cl)[nH]c1C

-

InChI Key: XPLJEFSRINKZLC-ATVHPVEESA-N[2]

-

InChI: InChI=1S/C22H27ClN4O2/c1-5-27(6-2)10-9-24-22(29)20-13(3)19(25-14(20)4)12-17-16-11-15(23)7-8-18(16)26-21(17)28/h7-8,11-12,25H,5-6,9-10H2,1-4H3,(H,24,29)(H,26,28)/b17-12-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| Molecular Formula | C22H27ClN4O2 | [1] |

| Molecular Weight | 414.93 g/mol | [1] |

| Appearance | Solid | |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action

This compound is a multi-targeted receptor tyrosine kinase inhibitor. It exerts its effects by competitively binding to the ATP-binding site of several RTKs, thereby inhibiting their autophosphorylation and the subsequent downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.

Key molecular targets of this compound include:

-

Vascular Endothelial Growth Factor Receptors (VEGFRs)

-

Platelet-Derived Growth Factor Receptors (PDGFRs) [3]

-

Fibroblast Growth Factor Receptors (FGFRs) [3]

-

c-Kit [3]

-

FMS-like tyrosine kinase 3 (FLT3)

Inhibition of these kinases disrupts vital cellular processes in cancer cells, leading to cytostatic and cytotoxic effects. Notably, this compound has also been shown to induce lysosomal membrane permeabilization, contributing to its anti-cancer activity.[4]

The primary signaling pathway inhibited by this compound involves the blockade of receptor tyrosine kinase activation at the cell surface, preventing the initiation of downstream pathways such as the RAS/MAPK and PI3K/AKT signaling cascades.

Caption: Signaling pathway inhibited by this compound.

Quantitative Data: In Vitro Kinase Inhibitory Activity

The inhibitory potency of this compound against a panel of kinases is summarized below. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the kinase activity in vitro.

| Kinase Target | IC50 (nM) | Reference |

| FLT3 (wild type) | 1.5 | [5] |

| FLT3 (D835Y mutant) | 16 | [5] |

| FLT3 (D835H mutant) | 32 | [5] |

| PDGFRβ | 3 | [3] |

| VEGFR2 | 3 | |

| FGFR1 | 170 | [4] |

| c-Kit | Varies by mutation | [3] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is based on the general procedure for related indolinone compounds. The key step involves a Knoevenagel condensation between 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide and 5-chloro-1,3-dihydro-indol-2-one.

Materials:

-

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide

-

5-chloro-1,3-dihydro-indol-2-one

-

Ethanol

-

Piperidine

-

Hydrochloric acid

Procedure:

-

A mixture of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylamino-ethyl)-amide and 5-chloro-1,3-dihydro-indol-2-one in ethanol is prepared.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is heated at reflux for a specified period (typically several hours) and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and then purified by recrystallization or column chromatography to yield the final product, this compound.

-

The structure and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 values of this compound against target kinases.

Materials:

-

Recombinant kinase

-

Kinase-specific substrate

-

This compound (in DMSO)

-

ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radiometric assays)

-

Kinase reaction buffer

-

96-well plates

-

Scintillation counter or plate reader (depending on the assay format)

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 96-well plate, add the recombinant kinase and its specific substrate to each well.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction.

-

Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For non-radiometric assays (e.g., ELISA-based), this involves detection with a phospho-specific antibody.

-

Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidic isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the this compound concentration to determine the IC50 value.

Caption: Workflow for an MTT cell viability assay.

In Vivo Xenograft Model (General Guidance)

This section provides general guidelines for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line for tumor implantation

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells into the flank of the immunocompromised mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or the vehicle control to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Monitor the tumor size using calipers at regular intervals throughout the study.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of this compound.

Conclusion

This compound is a valuable research tool for investigating the roles of various receptor tyrosine kinases in cancer and other diseases. Its multi-targeted nature provides a broad spectrum of activity, making it a compound of interest for preclinical drug development. The experimental protocols and data presented in this guide are intended to facilitate further research into the biological activities and therapeutic potential of this compound. As with any experimental work, it is crucial to carefully optimize protocols for the specific kinases, cell lines, and animal models being used.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. platelet derived growth factor receptor beta | Type III RTKs: PDGFR, CSFR, Kit, FLT3 receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. fibroblast growth factor receptor 1 | Type V RTKs: FGF (fibroblast growth factor) receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

In-Depth Technical Guide to the Target Receptor Tyrosine Kinases of SU11652

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU11652 is a potent, ATP-competitive, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant implications for cancer therapy and research. This document provides a comprehensive technical overview of the primary RTK targets of this compound, including Platelet-Derived Growth Factor Receptor (PDGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Feline McDonough Sarcoma (FMS)-like Tyrosine Kinase 3 (FLT3), and Mast/stem cell growth factor receptor (c-Kit). In addition to its primary mechanism of action, this guide details a secondary, non-RTK-mediated cytotoxic mechanism involving lysosomal destabilization. This whitepaper synthesizes quantitative inhibitory data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to serve as a vital resource for professionals in the field of oncology and drug development.

Core Target Receptor Tyrosine Kinases and In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against several members of the split-kinase family of RTKs. The following table summarizes the available quantitative data on the half-maximal inhibitory concentrations (IC50) and inhibitor constants (Ki) of this compound against its key targets.

| Target Kinase | IC50 / Ki (nM) | Notes |

| FLT3 (wild type) | ~1.5 | Potent inhibition observed in biochemical assays.[1] |

| FLT3 (D835Y mutant) | 16 | Reduced sensitivity compared to wild type.[1] |

| FLT3 (D835H mutant) | 32 | Reduced sensitivity compared to wild type.[1] |

| PDGFRβ | 3 - 500 | Range reported from various studies.[1] |

| VEGFR2 (Flk-1) | 3 - 500 | Range reported from various studies.[1] |

| FGFR1 | 3 - 500 | Range reported from various studies.[1] |

| c-Kit | 3 - 500 | Range reported from various studies.[1] |

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by inhibiting the downstream signaling cascades initiated by its target RTKs. These pathways are crucial for cell proliferation, survival, migration, and angiogenesis.

FLT3 Signaling Pathway

Mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), leading to constitutive activation of its downstream signaling pathways. This compound has been shown to effectively block these pathways in FLT3-ITD-positive cells.[1][2]

PDGFR, VEGFR, and c-Kit Signaling Pathways

This compound also targets the signaling pathways downstream of PDGFR, VEGFR, and c-Kit, which are pivotal in tumor angiogenesis and growth.

References

SU11652 Signaling Pathway Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU11652 is a multi-targeted tyrosine kinase inhibitor (TKI) that has garnered interest in preclinical cancer research. It is a potent, ATP-competitive inhibitor of several receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth, including Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Kit. Beyond its direct kinase inhibition, this compound exhibits a distinct mechanism of action involving the induction of lysosomal membrane permeabilization, leading to a non-apoptotic form of cell death. This technical guide provides an in-depth overview of the signaling pathways modulated by this compound, detailed experimental protocols for its characterization, and a summary of available quantitative data.

Introduction

This compound is an indolinone derivative that shares structural similarities with sunitinib, a clinically approved multi-kinase inhibitor. Its primary mechanism of action involves the inhibition of the split-kinase domain family of RTKs, thereby disrupting downstream signaling cascades crucial for cell proliferation, survival, and angiogenesis.[1] A compelling aspect of this compound's pharmacology is its ability to induce cell death through a secondary, kinase-independent mechanism by destabilizing lysosomal membranes.[2] This dual mode of action suggests its potential to overcome resistance to conventional apoptosis-inducing therapies.

Core Signaling Pathways Modulated by this compound

This compound primarily exerts its effects through the inhibition of key RTKs and the induction of lysosomal stress.

Inhibition of Receptor Tyrosine Kinase Signaling

This compound competitively binds to the ATP-binding pocket of several RTKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways. The primary targets include:

-

VEGFRs: Inhibition of VEGFRs, particularly VEGFR2 (also known as KDR or Flk-1), blocks the signaling cascade initiated by VEGF. This leads to the suppression of angiogenesis, a critical process for tumor growth and metastasis.

-

PDGFRs: By inhibiting PDGFR-α and PDGFR-β, this compound interferes with the signaling pathways that regulate cell growth, proliferation, and migration in both tumor cells and the tumor stroma.

-

Kit: this compound is a potent inhibitor of the c-Kit receptor, which is often mutated and constitutively active in various malignancies, including gastrointestinal stromal tumors (GIST) and certain types of leukemia.[1]

-

FMS-like tyrosine kinase 3 (FLT3): this compound has been shown to be a potent inhibitor of both wild-type and mutated forms of FLT3, a key driver in acute myeloid leukemia (AML).

The inhibition of these RTKs disrupts major downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are central to cancer cell proliferation and survival.

Induction of Lysosomal Membrane Permeabilization

A distinct and critical aspect of this compound's mechanism of action is its ability to induce lysosomal membrane permeabilization (LMP).[2] This process involves the following steps:

-

Accumulation in Lysosomes: As a weakly basic compound, this compound accumulates within the acidic environment of lysosomes.

-

Inhibition of Acid Sphingomyelinase: this compound inhibits the activity of acid sphingomyelinase, a lysosomal enzyme crucial for maintaining lysosomal membrane integrity.[2]

-

Lysosomal Destabilization: The inhibition of acid sphingomyelinase leads to the destabilization of the lysosomal membrane.

-

Release of Cathepsins: The compromised membrane allows for the leakage of lysosomal proteases, such as cathepsins, into the cytosol.

-

Cell Death: The released cathepsins trigger a cascade of events leading to a non-apoptotic form of programmed cell death.

This lysosome-mediated cell death pathway is particularly significant as it can bypass resistance to apoptosis, a common mechanism of drug resistance in cancer.

Quantitative Data

The following tables summarize the available quantitative data for this compound's inhibitory activity against various kinases and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Assay Conditions | Reference |

| PDGFR | 10 | Not Specified | [1] |

| Flk-1 (VEGFR2) | 30 | Not Specified | [1] |

| c-Kit | 50 | Not Specified | [1] |

| FLT3 (wild-type) | ~1.5 | In vitro kinase assay | |

| FLT3 (D835Y mutant) | 16 | In vitro kinase assay | |

| FLT3 (D835H mutant) | 32 | In vitro kinase assay |

Table 2: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |

| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD) | ~5 | MTT Assay | |

| Mast cell lines (mutant Kit) | Mast Cell Tumor | < 1000 | Growth Inhibition | [1] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the activity of this compound are provided below.

Cell Viability and Proliferation (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of RTK Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation status of its target RTKs.

Materials:

-

Cancer cell lines expressing the target RTKs

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (specific for the phosphorylated and total forms of the target RTK)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound at various concentrations and for different time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target RTK.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total form of the RTK to confirm equal protein loading.

Lysosomal Membrane Permeabilization (Acridine Orange Staining)

This protocol uses the fluorescent dye acridine orange (AO) to assess the integrity of the lysosomal membrane.

Materials:

-

Cancer cell lines

-

This compound

-

Acridine Orange (AO) staining solution (e.g., 5 µg/mL in complete medium)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Treat cells with this compound for the desired time.

-

Incubate the cells with AO staining solution for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Analyze the cells using a fluorescence microscope. In healthy cells, AO accumulates in the acidic lysosomes and emits red fluorescence. Upon LMP, AO leaks into the cytosol and nucleus, where it intercalates with DNA and RNA, emitting green fluorescence. A shift from red to green fluorescence indicates LMP.

-

Alternatively, quantify the fluorescence shift using a flow cytometer.

Preclinical and Clinical Development Status

In Vivo Preclinical Studies

Information regarding in vivo efficacy and toxicology studies of this compound in animal models is limited in the publicly available literature. While its structural analog, sunitinib, has undergone extensive preclinical and clinical development, specific data for this compound in xenograft models or formal toxicology reports are not widely published. The available literature suggests that further in vivo evaluation of its anticancer activity is encouraged.[2]

Clinical Trials

There is no publicly available information indicating that this compound has entered human clinical trials. A search of clinical trial registries (e.g., ClinicalTrials.gov) does not yield any studies specifically investigating this compound.

Conclusion

This compound is a promising preclinical multi-targeted tyrosine kinase inhibitor with a unique dual mechanism of action that includes both the inhibition of key oncogenic signaling pathways and the induction of a non-apoptotic, lysosome-mediated cell death. This combination of activities makes it an interesting candidate for further investigation, particularly in the context of drug-resistant cancers. However, a comprehensive understanding of its kinase selectivity, in vivo efficacy, and safety profile is required to advance its development. The experimental protocols provided in this guide offer a framework for the continued characterization of this compound and similar compounds.

References

- 1. Animal Safety, Toxicology, and Pharmacokinetic Studies According to the ICH S9 Guideline for a Novel Fusion Protein tTF-NGR Targeting Procoagulatory Activity into Tumor Vasculature: Are Results Predictive for Humans? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of SU11652: A Dual-Action Kinase and Lysosomal Cell Death Inducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU11652 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has demonstrated significant anti-cancer activity in a variety of preclinical studies. It primarily targets key pathways involved in tumor growth and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Kit kinase. Uniquely, this compound also induces a non-apoptotic form of cell death through the lysosomal pathway by inhibiting acid sphingomyelinase. This whitepaper provides an in-depth technical guide to the existing research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the compound's mechanisms of action.

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| MV-4-11 | Acute Myeloid Leukemia | ~5 nM | [1] |

| MCF7-Bcl-2 | Breast Cancer | Low micromolar | [2] |

| HeLa | Cervical Carcinoma | Low micromolar | [2] |

| U-2-OS | Osteosarcoma | Low micromolar | [2] |

| Du145 | Prostate Carcinoma | Low micromolar | [2] |

| WEHI-S | Fibrosarcoma | Low micromolar | [2] |

Note: "Low micromolar" indicates that specific IC50 values were not provided in the source material, but the effective concentration was reported to be in this range.

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| Mouse Xenograft | Data Not Available | Data Not Available | Data Not Available |

Further research is required to populate this table with specific in vivo efficacy data.

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Unit | Reference |

| Cmax | Data Not Available | ||

| Tmax | Data Not Available | ||

| Half-life (t½) | Data Not Available | ||

| AUC | Data Not Available |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: Cells were treated with various concentrations of this compound (typically ranging from nanomolar to micromolar) for a specified period (e.g., 48 or 72 hours).

-

MTT Reagent Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well.

-

Incubation: The plates were incubated for 3-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, was determined from the dose-response curve.

Western Blot Analysis

Objective: To investigate the effect of this compound on the expression and phosphorylation status of proteins in key signaling pathways.

Protocol:

-

Cell Lysis: Cells treated with this compound and untreated control cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with primary antibodies against target proteins (e.g., phospho-VEGFR, phospho-PDGFR, phospho-Akt, cleaved PARP) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mouse Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Protocol:

-

Cell Implantation: Athymic nude mice were subcutaneously injected with a suspension of cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) in the flank.

-

Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Drug Administration: Mice were randomized into control and treatment groups. This compound was administered via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The vehicle used for the control group was also administered.

-

Tumor Measurement: Tumor volume was measured periodically (e.g., twice a week) using calipers, and calculated using the formula: (Length × Width²)/2.

-

Body Weight Monitoring: The body weight of the mice was monitored as an indicator of toxicity.

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for further analysis (e.g., histology, western blotting).

Signaling Pathways and Mechanisms of Action

This compound exerts its anti-cancer effects through two primary mechanisms: inhibition of receptor tyrosine kinases and induction of lysosomal cell death.

Receptor Tyrosine Kinase (RTK) Inhibition

This compound competitively binds to the ATP-binding pocket of several RTKs, including VEGFR, PDGFR, FGFR, and Kit. This inhibition blocks the downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis.

References

SU11652: A Multitargeting Receptor Tyrosine Kinase Inhibitor with a Dual Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: SU11652 is a potent, orally bioavailable, multi-targeting receptor tyrosine kinase (RTK) inhibitor that has garnered significant interest in the field of oncology. Structurally similar to the approved drug sunitinib, this compound exhibits a dual mechanism of action, targeting key signaling pathways involved in tumor growth, angiogenesis, and survival, while also inducing a unique form of lysosomal cell death. This guide provides a comprehensive overview of the preclinical data on this compound, focusing on its inhibitory profile, cellular effects, and the underlying molecular mechanisms.

Core Mechanism of Action: Dual Inhibition Strategy

This compound's anti-cancer activity stems from two distinct but complementary mechanisms:

-

Inhibition of Receptor Tyrosine Kinases: As a multi-targeted inhibitor, this compound potently targets several RTKs crucial for cancer progression. These include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), KIT proto-oncogene receptor tyrosine kinase (c-Kit), and FMS-like tyrosine kinase 3 (FLT3). By blocking the ATP-binding site of these kinases, this compound inhibits their activation and downstream signaling, thereby impeding tumor angiogenesis, proliferation, and survival.[1][2]

-

Lysosomal Destabilization: Uniquely, this compound also targets acid sphingomyelinase (ASM), a lysosomal enzyme. Inhibition of ASM leads to the destabilization of lysosomal membranes, resulting in the release of cathepsins and other hydrolytic enzymes into the cytoplasm, ultimately triggering a form of caspase-independent cell death.[3] This lysosomotropic activity represents a novel anti-cancer strategy that can overcome resistance to traditional apoptosis-inducing agents.

Quantitative Inhibitory Profile

The inhibitory potency of this compound against various kinases and cell lines has been determined through numerous preclinical studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 Value (nM) |

| FLT3 (Wild-Type) | 1.5[4] |

| FLT3 (D835Y Mutant) | 16[4] |

| FLT3 (D835H Mutant) | 32[4] |

| PDGFR | 10 |

| Flk-1 (VEGFR2) | 30 |

| c-Kit | 50 |

Table 2: Cellular Activity of this compound

| Cell Line | IC50 Value (µM) |

| MV-4-11 (FLT3-ITD positive) | ~0.005 |

| 3T3 | 0.1 |

Signaling Pathways Targeted by this compound

This compound's inhibition of multiple RTKs leads to the disruption of several critical signaling cascades. The following diagrams, generated using the DOT language, illustrate the key pathways affected.

FLT3 Signaling Pathway

Mutations in FLT3 are common in acute myeloid leukemia (AML), leading to constitutive activation of downstream pro-survival and proliferative pathways. This compound potently inhibits both wild-type and mutant forms of FLT3.[4]

Caption: this compound inhibits FLT3 signaling pathways.

VEGFR Signaling Pathway

VEGFRs, particularly VEGFR2 (Flk-1), are key mediators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Caption: this compound inhibits VEGFR2-mediated angiogenesis.

PDGFR Signaling Pathway

PDGFRs are involved in cell growth, proliferation, and migration. Their aberrant activation is implicated in various cancers.

Caption: this compound blocks PDGFR-driven cell proliferation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the preclinical evaluation of this compound are outlined below.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This assay determines the concentration of this compound required to inhibit the activity of a specific kinase by 50% (IC50).

-

Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide or protein), ATP, this compound (in various concentrations), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. In a 96-well plate, add the kinase, its substrate, and the kinase assay buffer. b. Add this compound at a range of concentrations to the appropriate wells. Control wells receive vehicle (e.g., DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

-

Data Analysis: The percentage of kinase inhibition is calculated for each this compound concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Culture: Plate cells (e.g., MV-4-11) in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as described for the kinase inhibition assay.

Acid Sphingomyelinase (ASM) Activity Assay

This assay measures the enzymatic activity of ASM in cell lysates.

-

Cell Lysis: Treat cells with this compound for a specified time, then harvest and lyse the cells to release their contents.

-

Enzymatic Reaction: Incubate the cell lysate with a fluorescent or radiolabeled sphingomyelin substrate in an acidic buffer (pH ~5.0).

-

Detection: Measure the product of the enzymatic reaction (ceramide or phosphocholine) using an appropriate detection method (e.g., fluorescence or scintillation counting).

-

Data Analysis: ASM activity in this compound-treated cells is compared to that in untreated control cells to determine the extent of inhibition.

Lysosomal Membrane Permeabilization Assay

This assay assesses the integrity of the lysosomal membrane.

-

Staining: Treat cells with this compound. Then, stain the cells with a lysosomotropic dye (e.g., Acridine Orange or LysoTracker) and a marker for cytosolic cathepsin activity.

-

Microscopy: Visualize the cells using fluorescence microscopy. In healthy cells, the lysosomotropic dye will accumulate in intact lysosomes, appearing as punctate fluorescence.

-

Analysis: Upon lysosomal membrane permeabilization induced by this compound, the dye will leak into the cytoplasm, resulting in a diffuse fluorescence pattern. The release of cathepsins into the cytosol can also be quantified using specific substrates that become fluorescent upon cleavage.

Preclinical and Clinical Status

While extensive preclinical data highlights the potential of this compound as a potent anti-cancer agent, there is a lack of publicly available information regarding its preclinical pharmacokinetics and progression into clinical trials. Further investigation is warranted to fully elucidate its therapeutic potential in human subjects.

Conclusion

This compound is a promising multi-targeting receptor tyrosine kinase inhibitor with a unique dual mechanism of action. Its ability to simultaneously inhibit key oncogenic signaling pathways and induce lysosomal cell death makes it an attractive candidate for further development, particularly for cancers that are resistant to conventional therapies. The detailed preclinical data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

References

- 1. dovepress.com [dovepress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Sunitinib and this compound inhibit acid sphingomyelinase, destabilize lysosomes, and inhibit multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Inhibits tyrosine kinase activity of FLT3 and growth of MV-4-11 cells [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Data on SU11652: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU11652 is a multi-targeted receptor tyrosine kinase (RTK) inhibitor with a complex and multifaceted mechanism of action. Early preclinical studies have demonstrated its potential as an anti-cancer agent, exhibiting activity against a range of malignancies, including those resistant to conventional therapies. This technical guide provides a comprehensive overview of the early preclinical data on this compound, focusing on its biochemical and cellular activity, and its unique ability to induce lysosomal cell death.

Data Presentation

In Vitro Efficacy: Inhibition of Kinase Activity

This compound demonstrates potent inhibitory activity against several key receptor tyrosine kinases implicated in tumor angiogenesis and growth.

| Target Kinase | IC50 (nM) |

| FLT3 (wild type) | ~1.5[1] |

| FLT3 (D835Y mutant) | 16[1] |

| FLT3 (D835H mutant) | 32[1] |

| PDGFRβ | 3 - 500 (range)[1] |

| VEGFR2 | 3 - 500 (range)[1] |

| FGFR1 | 3 - 500 (range)[1] |

| c-Kit | 3 - 500 (range)[1] |

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

This compound has shown significant anti-proliferative effects across a variety of cancer cell lines, including those known for apoptosis and multi-drug resistance.

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | ~5[1] | Highly sensitive to this compound. |

| MCF7-Bcl-2 | Breast Cancer (Apoptosis-resistant) | Low micromolar | Identified as the most potent compound in a screen of small-molecule kinase inhibitors.[2] |

| HeLa | Cervix Carcinoma | Low micromolar | Effectively killed at low micromolar concentrations.[2] |

| U-2-OS | Osteosarcoma | Low micromolar | Effectively killed at low micromolar concentrations.[2] |

| Du145 | Prostate Carcinoma | Low micromolar | Effective against both parental and multidrug-resistant (MDR) cells.[2] |

| WEHI-S | Fibrosarcoma | Low micromolar | Effectively killed at low micromolar concentrations.[2] |

Note: "Low micromolar" indicates a concentration range generally understood to be between 1 and 10 µM. Specific IC50 values for these cell lines were not available in the reviewed literature.

Experimental Protocols

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines (e.g., MV-4-11, MCF7-Bcl-2)

-

Complete culture medium

-

This compound (solubilized in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., ranging from 1 nM to 10 µM) for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Following incubation, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Acid Sphingomyelinase (ASM) Activity Assay (Fluorometric)

This protocol outlines a method to measure the inhibitory effect of this compound on ASM activity.

Materials:

-

Cell lysates or purified ASM enzyme

-

This compound

-

ASM assay buffer (e.g., 0.2 M sodium acetate, pH 5.0)

-

Fluorogenic ASM substrate (e.g., a fluorescently labeled sphingomyelin analog)

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Sample Preparation: Prepare cell lysates or purified enzyme in a suitable buffer.

-

Inhibitor Incubation: Pre-incubate the enzyme preparation with various concentrations of this compound for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic ASM substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a specific time, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Data Analysis: Determine the percentage of ASM inhibition by this compound compared to an untreated control.

Lysosomal Membrane Permeabilization (LMP) Assay (Acridine Orange Staining)

This protocol describes a method to visualize and quantify this compound-induced LMP.

Materials:

-

Cancer cell lines

-

This compound

-

Acridine Orange (AO) staining solution

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at a concentration known to induce cell death (e.g., in the low micromolar range) for a specified time.

-

Acridine Orange Staining: Incubate the cells with Acridine Orange solution (e.g., 1-5 µg/mL) for 15-30 minutes at 37°C. AO accumulates in intact acidic lysosomes, emitting red fluorescence, while it stains nuclear and cytosolic nucleic acids green.

-

Washing: Wash the cells with PBS to remove excess stain.

-

Visualization/Quantification:

-

Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In healthy cells, distinct red puncta representing intact lysosomes will be visible. In cells undergoing LMP, a diffuse green fluorescence will be observed in the cytoplasm due to the leakage of AO from the lysosomes.

-

Flow Cytometry: Analyze the cells using a flow cytometer. A decrease in red fluorescence intensity and an increase in green fluorescence intensity will indicate LMP.

-

Mandatory Visualization

Signaling Pathways

// Invisible edges to guide layout edge [style=invis]; this compound -> Lysosome; Lysosome -> Cathepsins; } Caption: this compound induces lysosomal membrane permeabilization.

Experimental Workflow

Conclusion

The early preclinical data for this compound reveal a promising anti-cancer agent with a dual mechanism of action. It not only inhibits key receptor tyrosine kinases involved in tumor growth and angiogenesis but also induces a unique form of lysosomal cell death. This latter property is particularly noteworthy as it appears to be effective in apoptosis-resistant and multidrug-resistant cancer cells, addressing significant challenges in oncology.[2]

Further in-depth preclinical studies are warranted to fully characterize the therapeutic potential of this compound. Specifically, a broader profiling of its activity against a larger panel of cancer cell lines, detailed in vivo efficacy studies in various tumor models, and comprehensive pharmacokinetic and toxicological assessments will be crucial for its potential translation to clinical settings.

References

An In-depth Technical Guide on the Inhibition of Acid Sphingomyelinase by SU11652

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory effects of SU11652 on acid sphingomyelinase (ASM). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

This compound is a multi-targeting receptor tyrosine kinase inhibitor that has been identified as a potent inhibitor of acid sphingomyelinase (ASM), a lysosomal enzyme crucial for cellular homeostasis.[1] Inhibition of ASM by this compound leads to a cascade of cellular events, including lysosomal destabilization and the reversal of multidrug resistance in cancer cells.[1] This guide delves into the core mechanisms of this compound's action on ASM, providing researchers and drug development professionals with the necessary technical details to understand and potentially exploit this interaction.

Data Presentation

While a precise IC50 value for the direct inhibition of acid sphingomyelinase by this compound is not explicitly stated in the primary literature, the available quantitative data from dose-response experiments demonstrate its inhibitory effects on ASM activity and its impact on cancer cell viability.

| Parameter | Cell Line | Concentration of this compound | Effect | Reference |

| Acid Sphingomyelinase (ASM) Activity | MCF7 | 25 µM | Significant reduction in ASM activity after 1 hour of treatment. | Ellegaard et al., 2013 |

| Acid Sphingomyelinase (ASM) Activity | MCF7 | 5-20 µM | Dose-dependent reduction in ASM activity after 6 hours of treatment. | Ellegaard et al., 2013 |

| Cell Viability (approx. IC50) | MCF7-pCEP | ~4 µM | 50% reduction in cell density after 48 hours of treatment. | Ellegaard et al., 2013 |

| Cell Viability (approx. IC50) | MCF7-Bcl-2 | ~4 µM | 50% reduction in cell density after 48 hours of treatment. | Ellegaard et al., 2013 |

| Cell Viability (approx. IC50) | HeLa | ~3 µM | 50% reduction in cell density after 24 hours of treatment. | Ellegaard et al., 2013 |

| Cell Viability (approx. IC50) | U-2-OS | ~2.5 µM | 50% reduction in cell density after 24 hours of treatment. | Ellegaard et al., 2013 |

| Cell Viability | Drug-sensitive Du145 | Low micromolar concentrations | Effective killing of cells. | [1] |

| Cell Viability | Multidrug-resistant Du145 | Low micromolar concentrations | Effective killing of cells, similar to drug-sensitive counterparts. | [1] |

Experimental Protocols

Measurement of Acid Sphingomyelinase (ASM) Activity in Cell Lysates

This protocol is adapted from the methods described by Ellegaard et al. (2013) and commercially available ASM assay kits.

Materials:

-

MCF7 cells

-

This compound

-

Cell lysis buffer (e.g., 250 mM sodium acetate pH 5.0, 1% NP-40)

-

Protein assay reagent (e.g., BCA or Bradford)

-

Acid Sphingomyelinase Assay Kit (e.g., colorimetric or fluorometric)

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Culture MCF7 cells in appropriate media and conditions.

-

Treat cells with desired concentrations of this compound (e.g., 5, 10, 20, 25 µM) or vehicle control for the specified duration (e.g., 1 or 6 hours).

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 5-10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the cell lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a standard protein assay.

-

-

ASM Activity Assay (using a commercial kit):

-

Follow the manufacturer's instructions for the chosen ASM assay kit. A general workflow is as follows:

-

Add a specific amount of protein lysate to each well of a 96-well plate.

-

Add the ASM substrate and reaction buffer to initiate the reaction. The reaction is typically carried out at pH 5.0 and 37°C.

-

Incubate for the recommended time (e.g., 1-3 hours).

-

Stop the reaction and measure the product (e.g., absorbance at 570 nm for a colorimetric assay or fluorescence for a fluorometric assay) using a microplate reader.

-

-

-

Data Analysis:

-

Normalize the ASM activity to the protein concentration of each sample.

-

Express the results as a percentage of the vehicle-treated control.

-

Cell Viability Assay

This protocol is based on standard MTT or similar colorimetric assays to determine the effect of this compound on cell viability.

Materials:

-

Cancer cell lines (e.g., MCF7, Du145)

-

This compound

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization solution (e.g., DMSO or a specialized buffer)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

-

Drug Treatment:

-

Treat the cells with a range of this compound concentrations for the desired time period (e.g., 24 or 48 hours). Include a vehicle control.

-

-

MTT Assay:

-

Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot the dose-response curve and determine the approximate IC50 value.

-

Signaling Pathways and Experimental Workflows

This compound-Mediated Inhibition of Acid Sphingomyelinase and Downstream Effects

Caption: this compound inhibits ASM, leading to lysosomal destabilization and cell death.

Experimental Workflow for Assessing this compound's Effect on ASM Activity

Caption: Workflow for measuring ASM activity in this compound-treated cells.

Logical Relationship of this compound Action in Multidrug Resistant (MDR) Cancer Cells

Caption: this compound reverses multidrug resistance by disrupting lysosomal drug sequestration.

Conclusion

This compound's inhibitory action on acid sphingomyelinase presents a compelling mechanism for inducing cell death in cancer cells, including those that have developed multidrug resistance. The resulting lysosomal destabilization highlights a vulnerability that can be exploited for therapeutic benefit. This technical guide provides a foundational understanding of this compound's effects on ASM, offering detailed protocols and pathway visualizations to aid researchers in further exploring this promising area of cancer biology and drug development.

References

Understanding the Cytotoxic Effects of SU11652: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SU11652 is a multi-targeted receptor tyrosine kinase inhibitor that has demonstrated significant cytotoxic effects against a variety of cancer cell lines, including those resistant to conventional chemotherapeutic agents. This technical guide provides a comprehensive overview of the mechanisms underlying the cytotoxic activity of this compound, detailed experimental protocols for assessing its effects, and a summary of its potency in various cancer models.

Core Mechanisms of this compound-Induced Cytotoxicity

This compound exerts its cytotoxic effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and disrupting key oncogenic signaling pathways. A notable and potent mechanism of this compound is its ability to induce lysosomal cell death, a pathway that can bypass traditional apoptosis resistance mechanisms.

Inhibition of Receptor Tyrosine Kinases and Downstream Signaling

This compound is a potent inhibitor of several receptor tyrosine kinases, including FMS-like tyrosine kinase 3 (FLT3), particularly the internal tandem duplication (ITD) mutant (FLT3-ITD) commonly found in acute myeloid leukemia (AML).[1] By inhibiting FLT3-ITD, this compound effectively blocks downstream signaling pathways crucial for cancer cell proliferation and survival, such as the ERK, Akt, and STAT pathways.[1]

Induction of Lysosomal Cell Death

A key cytotoxic mechanism of this compound is its ability to induce lysosomal membrane permeabilization (LMP). This compound achieves this by inhibiting acid sphingomyelinase, an enzyme critical for maintaining lysosomal membrane stability. This inhibition leads to the destabilization of the lysosomal membrane and the release of cathepsins and other hydrolases into the cytosol, ultimately triggering a caspase-independent cell death pathway. This mechanism is particularly effective in multidrug-resistant cancer cells.

Data Presentation: In Vitro Potency of this compound

The cytotoxic activity of this compound has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter of its potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MV-4-11 | Acute Myeloid Leukemia (FLT3-ITD positive) | ~1.5 (for FLT3 wt), 16 (for D835Y), 32 (for D835H) | [1] |

| HeLa | Cervical Carcinoma | Low micromolar | |

| U-2-OS | Osteosarcoma | Low micromolar | |

| Du145 | Prostate Carcinoma | Low micromolar | |

| WEHI-S | Fibrosarcoma | Low micromolar | |

| MCF7-Bcl-2 | Breast Cancer (Apoptosis-resistant) | Potent |

Experimental Protocols

Detailed methodologies for key experiments to assess the cytotoxic effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on cell viability by measuring the metabolic activity of cells.

Materials:

-

96-well plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used to dissolve this compound).

-